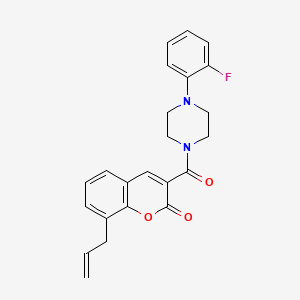
8-allyl-3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-allyl-3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2H-chromen-2-one is a synthetic compound with potential applications in scientific research. This compound, also known as AFC, is a derivative of coumarin and piperazine, two well-known chemical compounds with numerous biological activities. AFC has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Scientific Research Applications
Anti-Cancer Properties
- Benzochromene Derivatives for Colorectal Cancer : A study by Ahagh et al. (2019) synthesized derivatives of benzochromene and tested their anti-proliferative properties against colorectal cancer cells. A specific derivative, 3-Amino-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile, demonstrated potent cytotoxic activity, indicating potential as a chemotherapeutic agent in colon cancer treatment (Ahagh et al., 2019).
Antimicrobial Activity
- Antibacterial Activity of Piperazine-Linked Compounds : Nagaraj et al. (2019) synthesized novel piperazine-linked methylene-bis-coumarins and found that compounds with 4-fluorophenyl and other moieties exhibited potent inhibitory activity against bacterial strains, showcasing their potential as antibacterial agents (Nagaraj et al., 2019).
Antiviral and Antimicrobial Applications
- Urea and Thiourea Derivatives of Piperazine : Reddy et al. (2013) developed urea and thiourea derivatives of piperazine doped with febuxostat. These compounds showed promising antiviral and antimicrobial activities, especially against Tobacco mosaic virus (TMV) and various microbial strains (Reddy et al., 2013).
Estrogen Receptor Binding and Antiproliferative Effects
- Pyrimidine-Piperazine-Chromene Conjugates : A study by Parveen et al. (2017) synthesized pyrimidine-piperazine-chromene and quinoline conjugates. These compounds displayed significant anti-proliferative activities against human breast cancer cell lines, offering insights into potential treatments for breast cancer (Parveen et al., 2017).
properties
IUPAC Name |
3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-8-prop-2-enylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O3/c1-2-6-16-7-5-8-17-15-18(23(28)29-21(16)17)22(27)26-13-11-25(12-14-26)20-10-4-3-9-19(20)24/h2-5,7-10,15H,1,6,11-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFCATKNDXSCDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-allyl-3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


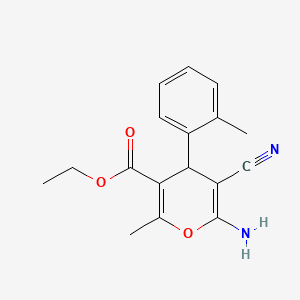
![(R)-1-Boc-3-methyl-[1,4]diazepane](/img/structure/B2379523.png)
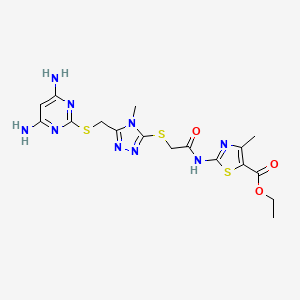
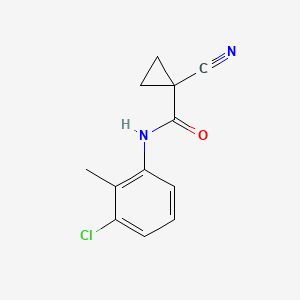
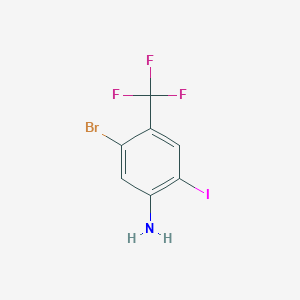
![N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2379531.png)
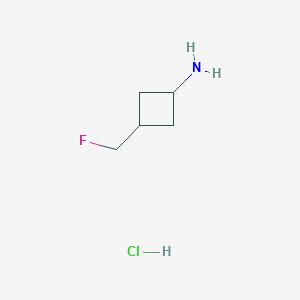
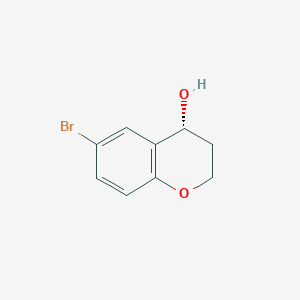
![1-(3-Methylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]methanesulfonamide](/img/structure/B2379534.png)
![tert-Butyl N-[(3R,4R,5S)-4-[(tert-butyldimethylsilyl)oxy]-5-methylpiperidin-3-yl]carbamate](/img/structure/B2379535.png)
![3-[3,5-Dimethyl-4-(4-methylphenyl)sulfanylpyrazole-1-carbonyl]chromen-2-one](/img/structure/B2379536.png)
![(2R)-2-[(5,6-dichloro-2-methylpyridin-3-yl)formamido]-N-methylpropanamide](/img/structure/B2379538.png)
![2-(pyridin-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2379539.png)